molecular formula C13H23N3O B8174221 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine

4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine

Cat. No.: B8174221
M. Wt: 237.34 g/mol
InChI Key: KLNIOQKAQBJZIB-UHFFFAOYSA-N
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Description

4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is a synthetic organic compound that features a piperidine ring linked to a pyrazole moiety through an ether linkage

Properties

IUPAC Name

4-[[1-(2-methylpropyl)pyrazol-4-yl]oxymethyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c1-11(2)8-16-9-13(7-15-16)17-10-12-3-5-14-6-4-12/h7,9,11-12,14H,3-6,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNIOQKAQBJZIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C=N1)OCC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine typically involves the reaction of 1-isobutyl-1H-pyrazole-4-ol with chloromethylpiperidine under basic conditions. The reaction proceeds through the formation of an ether bond between the pyrazole and piperidine rings. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the isobutyl group to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazole ring, potentially leading to hydrogenated derivatives.

    Substitution: The ether linkage can be cleaved under acidic or basic conditions, leading to the formation of the respective alcohols and piperidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation can be performed using palladium on carbon as a catalyst.

    Substitution: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide can facilitate ether cleavage.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Hydrogenated pyrazole derivatives.

    Substitution: Formation of 1-isobutyl-1H-pyrazole-4-ol and chloromethylpiperidine.

Scientific Research Applications

4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the design of compounds targeting neurological disorders.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including heterocyclic compounds.

    Biological Studies: It is employed in studies investigating the biological activity of pyrazole derivatives, including their anti-inflammatory and analgesic properties.

Mechanism of Action

The mechanism of action of 4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is not fully elucidated. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its pyrazole moiety. The compound may modulate biological pathways involved in inflammation and pain perception, making it a candidate for further pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

    1-Isobutyl-1H-pyrazole-4-ylboronic acid: Shares the pyrazole moiety and is used in similar synthetic applications.

    4-(1-Isobutyl-1H-pyrazol-4-yl)piperidine: Lacks the ether linkage but has a similar structural framework.

Uniqueness

4-(((1-Isobutyl-1H-pyrazol-4-yl)oxy)methyl)piperidine is unique due to its ether linkage connecting the pyrazole and piperidine rings, which may confer distinct chemical and biological properties compared to its analogs. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

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